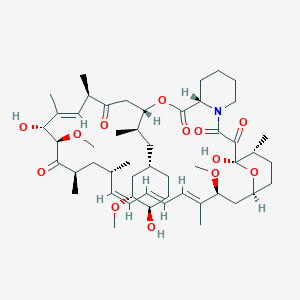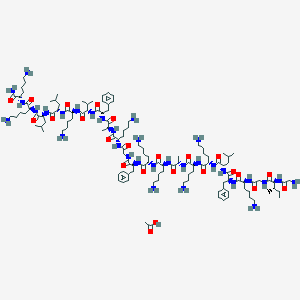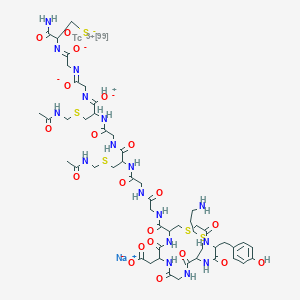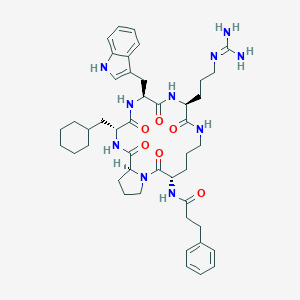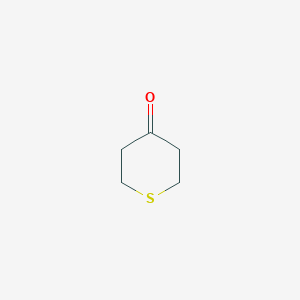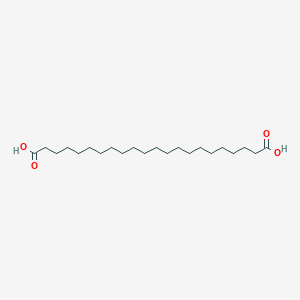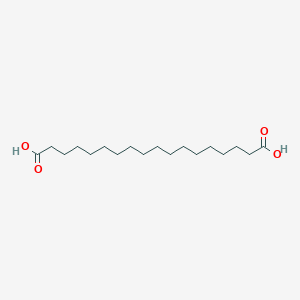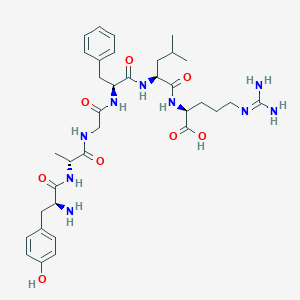
Dalargin
Descripción general
Descripción
Dalargin is an endogenous opioid peptide leucine-encephalin . It is also known as Tyr-D-Ala-Gly-Phe-Leu-Arg .
Synthesis Analysis
Dalargin is a synthetic analogue of leu-enkephalin . The analysis of dalargin on the proliferation and intensity of DNA synthesis in C6 glioma cells has been studied .Molecular Structure Analysis
The molecular formula of Dalargin is C35H51N9O8 . Its exact mass is 725.39 and the molecular weight is 725.848 .Chemical Reactions Analysis
Dalargin has been studied in the context of its interaction with carbon substrates such as graphene oxide, reduced graphene oxide, and single-walled carbon nanotubes . The study showed that when dalargin is deposited onto these carbon substrates, the distribution of tritium over amino-acid residues strongly changes compared with a thick target deposited directly onto glass walls of a vessel .Physical And Chemical Properties Analysis
Dalargin has a density of 1.36±0.1 g/cm3 . The InChI Key is GDPHPXYFLPDZGH-XBTMSFKCSA-N .Aplicaciones Científicas De Investigación
Therapeutic Applications in Gastroenterology
Dalargin, a synthetic hexapeptide with opioid activity, has been extensively studied for its therapeutic applications in gastroenterology. It is derived from endogenous leucine-enkephaline and exerts its effects through opioid receptors. Initial research highlighted its protective properties against ulceration and an antisecretory effect, making it beneficial for treating peptic ulcers of the stomach and duodenum, as well as acute and chronic pancreatitis and pancreatic necrosis. Dalargin's bioregulator properties help maintain body homeostasis, showcasing its high therapeutic efficacy and safety in gastroenterology over nearly three decades of use (С. А. Булгаков, 2016).
Stress-Limiting and Healing Effects
Dalargin has also been recognized for its stress-limiting and healing effects, particularly in relation to the sympathetic-adrenal system (SAS). It helps prevent hyperactivity of the SAS and associated development of dystrophic-destructive changes in organs such as the heart, gastric mucosa, and duodenum. Dalargin's protective effects against neurogenic lesions in various organs, including the heart and liver, are linked to its ability to modulate the activity of SAS, maintaining catecholamine reserves in sympathetic endings and promoting reparative regeneration in tissues like the cornea and gastric mucosa (O. N. Zabrodin, 2016).
Direcciones Futuras
Research has shown that conjugating the enkephalin analog dalargin with two different peptide vectors, SynB1 and SynB3, can improve its brain delivery and its pharmacological effect . This enhancement in brain uptake results in a significant improvement in the observed antinociceptive effect of dalargin . This supports the usefulness of peptide-mediated strategies for improving the availability and efficacy of central nervous system drugs .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)/t21-,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPHPXYFLPDZGH-XBTMSFKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231302 | |
| Record name | Dalargin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dalargin | |
CAS RN |
81733-79-1 | |
| Record name | Dalargin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081733791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalargin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DALARGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V13505565P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



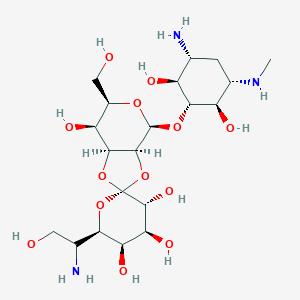
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)


![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
